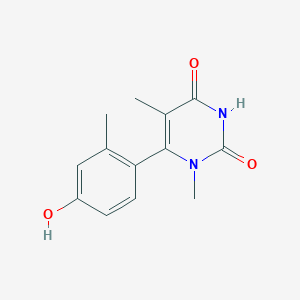![molecular formula C6H5ClN2O2S B12948334 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is an organic compound with the molecular formula C6H5ClN2O2S It is a derivative of thieno[3,4-d]pyrimidine, characterized by the presence of a chlorine atom and a dioxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine with an oxidizing agent to introduce the dioxide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents:
Nucleophiles: For substitution reactions involving the chlorine atom.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution of the chlorine atom can yield derivatives with different functional groups, potentially altering the compound’s properties and applications .
科学的研究の応用
4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: A similar compound with a methyl group instead of a hydrogen atom.
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with an iodine atom instead of a dioxide group.
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
特性
分子式 |
C6H5ClN2O2S |
|---|---|
分子量 |
204.63 g/mol |
IUPAC名 |
4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
InChI |
InChI=1S/C6H5ClN2O2S/c7-6-4-1-12(10,11)2-5(4)8-3-9-6/h3H,1-2H2 |
InChIキー |
QWHQQLMTHWAXLF-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CS1(=O)=O)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)

![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)

